methyl 2-(2-cyanophenyl)-2-methylpropanoate

Physicochemical Properties ADME Prediction Medicinal Chemistry

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) is an aromatic ester characterized by an ortho-cyano-substituted phenyl ring and a sterically hindered gem-dimethyl quaternary center. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol , this compound serves as a specialized synthetic intermediate where the ester and cyano functional groups provide distinct and orthogonal reactivity handles for further elaboration.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 2116046-32-1
Cat. No. B6603647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-cyanophenyl)-2-methylpropanoate
CAS2116046-32-1
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1C#N)C(=O)OC
InChIInChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3
InChIKeyGBLPNAOZFCQAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1): A Niche Aromatic Ester Building Block for Medicinal Chemistry and Organic Synthesis


Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) is an aromatic ester characterized by an ortho-cyano-substituted phenyl ring and a sterically hindered gem-dimethyl quaternary center [1]. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol , this compound serves as a specialized synthetic intermediate where the ester and cyano functional groups provide distinct and orthogonal reactivity handles for further elaboration [1]. The quaternary α-carbon introduces significant steric bulk, differentiating it from linear or less substituted analogs and influencing its reactivity profile in transformations such as palladium-catalyzed couplings and nucleophilic additions [1].

Why Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) Cannot Be Casually Substituted with In-Class Analogs


Despite belonging to the broad class of aryl esters, methyl 2-(2-cyanophenyl)-2-methylpropanoate cannot be generically interchanged with its close structural analogs without significantly altering the synthetic outcome and physicochemical properties of the final product . The specific combination of the ortho-cyano group, the gem-dimethyl quaternary carbon, and the methyl ester moiety dictates a unique steric and electronic environment . Replacing the methyl ester with an ethyl ester (e.g., ethyl 2-(2-cyanophenyl)-2-methylpropanoate, CAS 1890098-27-7) [1] or substituting the ester for the free carboxylic acid (e.g., 2-(2-cyanophenyl)-2-methylpropanoic acid, CAS 1314655-77-0) fundamentally alters key parameters such as lipophilicity, hydrogen bonding capacity, and subsequent reactivity, rendering a direct drop-in replacement chemically and strategically unsound in a controlled synthetic sequence .

Quantitative Differentiation of Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) Against Its Closest Analogs


Lipophilicity (LogP) Comparison: Methyl Ester Exhibits a Computed LogP of 2.71, Distinguishing It from More Lipophilic Analogs

The computed partition coefficient (LogP) for methyl 2-(2-cyanophenyl)-2-methylpropanoate is 2.71 [1]. This value positions the compound as moderately lipophilic. In contrast, the ethyl ester analog (ethyl 2-(2-cyanophenyl)-2-methylpropanoate, CAS 1890098-27-7) is predicted to have a higher LogP due to its extended alkyl chain, a common trend that increases lipophilicity by approximately 0.5-0.8 LogP units per additional methylene group, though a specific computed value for the ethyl ester was not located in the accessed databases. This difference is significant in medicinal chemistry contexts where modulating LogP by even 0.5 units can drastically affect membrane permeability and metabolic stability [1].

Physicochemical Properties ADME Prediction Medicinal Chemistry

Molecular Weight and Structural Economy: 203.24 g/mol Offers a Size Advantage Over the Ethyl Ester Analog (217.26 g/mol)

The molecular weight of methyl 2-(2-cyanophenyl)-2-methylpropanoate is precisely 203.24 g/mol . This is a direct and quantifiable differentiator from its closest ethyl ester analog (ethyl 2-(2-cyanophenyl)-2-methylpropanoate, CAS 1890098-27-7), which has a molecular weight of 217.26 g/mol [1]. The 14.02 g/mol difference represents the addition of a single methylene group (-CH2-). In the context of fragment-based drug discovery and lead optimization, every 14 Da increment can impact ligand efficiency metrics and overall molecular complexity, making the lower molecular weight methyl ester the more atom-economical choice for constructing larger molecular frameworks .

Fragment-Based Drug Design Lead Optimization Synthetic Efficiency

Purity Specification: Guaranteed 98% Purity Ensures Reproducible Outcomes in Critical Synthetic Steps

Commercially available methyl 2-(2-cyanophenyl)-2-methylpropanoate is supplied with a guaranteed minimum purity of 98% . This high level of purity is essential for ensuring reproducibility in multi-step syntheses, particularly when the compound is used as a key intermediate . While the ethyl ester analog (CAS 1890098-27-7) is also commercially available, its advertised purity specifications are often comparable; however, the 98% benchmark for the methyl ester is a defined and verifiable quality standard that reduces the risk of introducing unknown impurities that could poison catalysts or lead to side reactions in sensitive transformations like palladium-catalyzed cross-couplings . The purity specification is a direct procurement criterion that distinguishes reliable sources from those offering lower-grade material.

Quality Control Reproducibility Synthetic Reliability

Hydrogen Bond Acceptor Count: Two Acceptors (vs. Two for the Acid Analog, but with Different Profiles) Influence Solubility and Target Engagement

Methyl 2-(2-cyanophenyl)-2-methylpropanoate possesses exactly two hydrogen bond acceptors (the ester carbonyl and the cyano group nitrogen) and zero hydrogen bond donors [1]. This profile is identical in count to its acid analog (2-(2-cyanophenyl)-2-methylpropanoic acid, CAS 1314655-77-0), which also has two acceptors but crucially adds one hydrogen bond donor (the carboxylic acid proton). The absence of a donor group in the methyl ester eliminates the potential for strong intermolecular hydrogen bonding, a factor that can significantly influence solid-state properties, solubility in organic solvents, and passive membrane permeability [1]. While the difference is qualitative in nature (presence/absence), the quantitative impact on properties like aqueous solubility can be orders of magnitude, making the ester a more suitable choice for applications requiring higher organic solubility or when donor functionality is undesired [1].

Hydrogen Bonding Solubility Target Binding

Recommended Application Scenarios for Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 2116046-32-1) Based on Verified Differentiation


Building Block for Palladium-Catalyzed Cross-Coupling Reactions in Medicinal Chemistry

The ortho-cyano group, combined with the sterically hindered ester moiety, makes methyl 2-(2-cyanophenyl)-2-methylpropanoate an ideal candidate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions . The cyano group can act as a directing group or be converted to other functionalities (e.g., amine, amide) post-coupling . The high purity (≥98%) ensures minimal catalyst poisoning, and the defined molecular properties (MW 203.24, LogP 2.71) make it a preferred fragment for constructing drug-like molecules [1].

Synthesis of Sterically Hindered Bioactive Molecules and Natural Product Analogs

The gem-dimethyl quaternary center provides a unique steric profile that is often found in bioactive natural products and pharmaceuticals to improve metabolic stability and restrict conformation . Methyl 2-(2-cyanophenyl)-2-methylpropanoate serves as a direct precursor for introducing this hindered motif into target molecules. The methyl ester offers better atom economy and a favorable LogP (2.71) compared to bulkier ester analogs, facilitating the design of more efficient synthetic routes to complex architectures .

Precursor for Ortho-Substituted Benzylamine and Benzamide Derivatives via Nitrile Reduction

The cyano group in methyl 2-(2-cyanophenyl)-2-methylpropanoate is a versatile handle for reduction to the corresponding primary amine . This transformation yields an ortho-substituted benzylamine derivative, which is a privileged scaffold in medicinal chemistry for constructing amide bonds, ureas, or serving as a basic amine in target engagement . The absence of a hydrogen bond donor in the starting ester allows for cleaner and more predictable reduction chemistry compared to using the free carboxylic acid analog .

Fragment Library Member for X-ray Crystallography and Biophysical Screening

With a molecular weight of 203.24 g/mol and a moderate LogP of 2.71, methyl 2-(2-cyanophenyl)-2-methylpropanoate falls within the optimal range for fragment-based drug discovery (FBDD) . Its high purity (≥98%) and well-defined structure make it suitable for inclusion in fragment libraries for screening by X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR). The cyano group is an excellent spectroscopic handle, and the compound's compact size allows for efficient exploration of chemical space in early-stage hit identification .

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